molecular formula C17H33N3O3S B4460529 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

Cat. No. B4460529
M. Wt: 359.5 g/mol
InChI Key: BWKXZFWPHFITAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide is a chemical compound with the molecular formula C19H33N3O3S. It is commonly referred to as EPPA and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). EPPA has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

EPPA exerts its pharmacological effects by inhibiting the enzyme 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, EPPA increases the levels of endocannabinoids in the body, leading to a reduction in pain and inflammation. Additionally, EPPA has been shown to have anxiolytic effects, which may be attributed to its ability to modulate the endocannabinoid system.
Biochemical and Physiological Effects
EPPA has been shown to have several biochemical and physiological effects. In addition to its role in pain management and inflammation, EPPA has been shown to have a neuroprotective effect in animal models of stroke. Additionally, EPPA has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to determine the exact mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPA is its specificity for 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the endocannabinoid system. Additionally, EPPA has good solubility in organic solvents, making it easy to handle and use in lab experiments. However, one of the limitations of EPPA is its relatively low potency compared to other 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide inhibitors. Additionally, EPPA has been shown to have poor oral bioavailability, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on EPPA. One area of interest is its potential therapeutic applications in the treatment of pain and inflammation. Additionally, further research is needed to determine the exact mechanisms underlying its neuroprotective and cognitive-enhancing effects. Another area of interest is the development of more potent and selective 1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide inhibitors, which may have improved therapeutic potential compared to EPPA. Overall, EPPA represents a promising tool for studying the endocannabinoid system and has potential therapeutic applications in various diseases.

Scientific Research Applications

EPPA has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research is its role in pain management. Studies have shown that EPPA can effectively reduce pain in animal models of neuropathic and inflammatory pain. Additionally, EPPA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-ethylsulfonyl-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O3S/c1-3-24(22,23)20-12-7-16(8-13-20)17(21)18-9-5-11-19-10-4-6-15(2)14-19/h15-16H,3-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXZFWPHFITAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
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1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
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1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
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1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
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1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide
Reactant of Route 6
1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide

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